molecular formula C21H18BrN5O3 B2940687 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide CAS No. 1326837-93-7

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide

Katalognummer: B2940687
CAS-Nummer: 1326837-93-7
Molekulargewicht: 468.311
InChI-Schlüssel: DLLWKTDAOXWRME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-bromophenyl group at position 2 and an acetamide side chain linked to a 3-methoxybenzyl moiety. Key properties include:

  • Molecular formula: C₂₁H₁₈BrN₅O₃
  • Molecular weight: 468.31 g/mol (monoisotopic mass: 467.059302)
  • ChemSpider ID: 27305152 .

Eigenschaften

CAS-Nummer

1326837-93-7

Molekularformel

C21H18BrN5O3

Molekulargewicht

468.311

IUPAC-Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H18BrN5O3/c1-30-17-4-2-3-14(9-17)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)15-5-7-16(22)8-6-15/h2-10,13H,11-12H2,1H3,(H,23,28)

InChI-Schlüssel

DLLWKTDAOXWRME-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide is a complex organic molecule featuring a pyrazolo[1,5-d][1,2,4]triazine core. This structure is notable for its potential biological activities, which stem from its unique combination of functional groups and substituents. This article aims to delve into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C20H18BrN5O2C_{20}H_{18}BrN_{5}O_{2} with a molecular weight of approximately 456.3 g/mol. The presence of a bromophenyl group and a methoxybenzyl moiety enhances its potential interactions with biological targets.

Feature Description
Molecular FormulaC20H18BrN5O2
Molecular Weight456.3 g/mol
Core StructurePyrazolo[1,5-d][1,2,4]triazine
Notable Substituents4-bromophenyl, 3-methoxybenzyl

Biological Activities

Research has indicated that compounds containing the pyrazolo[1,5-d][1,2,4]triazine framework exhibit various biological activities including:

  • Antitumor Activity : Studies suggest that derivatives of pyrazolo[1,5-d][1,2,4]triazines can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antiviral Properties : Certain derivatives have shown effectiveness against viral infections through mechanisms that inhibit viral replication.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds. For instance:

  • Antitumor Activity :
    • A study conducted on pyrazolo[1,5-d][1,2,4]triazine derivatives revealed that specific substitutions can enhance cytotoxicity against human cancer cell lines. The compound's ability to interact with DNA and inhibit topoisomerases was highlighted as a mechanism for its antitumor effects .
  • Antiviral Activity :
    • Research focusing on similar triazine derivatives demonstrated significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral entry into host cells .
  • Anti-inflammatory Studies :
    • In vivo studies indicated that compounds with the pyrazolo[1,5-d][1,2,4]triazine scaffold could effectively reduce inflammatory markers in animal models of arthritis .

The biological activity of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide is believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could potentially modulate receptor activity related to inflammation and immune responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Modifications

Compound A : N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
  • Key differences :
    • Substituent at position 2: 4-methoxyphenyl (vs. 4-bromophenyl in the target compound).
    • Benzyl group: 4-chlorobenzyl (vs. 3-methoxybenzyl).
  • Impact: Reduced halogen bonding due to replacement of bromine with methoxy. Increased polarity from the methoxy group may alter solubility and bioavailability.
Compound B : 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
  • Key differences :
    • Core structure: 1,2,4-triazole (vs. pyrazolo-triazine).
    • Substituents: 4-pyridinyl and sulfur atom in the linker.
  • Impact: The triazole core may confer distinct electronic properties and metabolic pathways. Sulfur inclusion could enhance metal-binding capacity or alter redox activity.

Functional Group Variations

Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
  • Key differences :
    • Core structure: Pyrazolo[3,4-d]pyrimidine (vs. pyrazolo-triazine).
    • Substituents: Fluorinated chromene and isopropylbenzamide .
  • Impact: Fluorine atoms enhance metabolic stability and membrane permeability.

Key Research Findings

  • Target Compound: No direct bioactivity data available, but pyrazolo-triazine derivatives are frequently explored as kinase inhibitors due to their ATP-binding site compatibility .
  • Compound A : Discontinuation suggests suboptimal pharmacokinetics or toxicity in preclinical studies .
  • Compound B : Sulfur-containing analogs often exhibit enhanced interaction with cysteine-rich targets (e.g., phosphatases) .
  • Compound C : Fluorinated derivatives like this demonstrate prolonged half-lives in vivo, critical for therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.